3-(Benzyloxy)-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
3-(Benzyloxy)-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound that features a benzyloxy group, a fluorine atom, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multiple steps. One common approach starts with the preparation of the benzyloxy group, followed by the introduction of the fluorine atom and the dioxaborolane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(Benzyloxy)-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the compound’s electronic properties. The dioxaborolane moiety is known for its ability to form stable complexes with various substrates, facilitating reactions such as Suzuki cross-coupling .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Compared to similar compounds, 3-(Benzyloxy)-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol stands out due to the presence of the fluorine atom, which can significantly alter its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-fluoro-3-phenylmethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO4/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(16(21)17(14)22)23-12-13-8-6-5-7-9-13/h5-11,22H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXIDGFXQLVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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